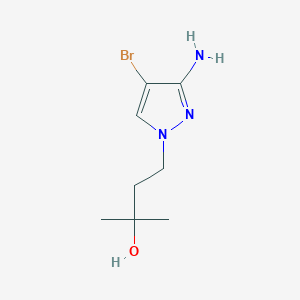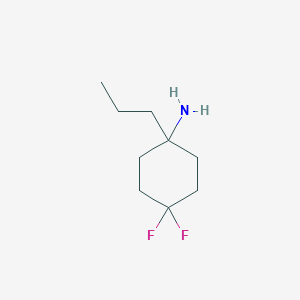
2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one is a unique organic compound characterized by its cyclohexanone core substituted with hydroxyimino groups at the 2 and 3 positions and two methyl groups at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyimino compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amines.
Substitution: The hydroxyimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The hydroxyimino groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may undergo metabolic transformations that activate or deactivate its biological activity.
Comparison with Similar Compounds
2,3-Dihydroxy-5,5-dimethylcyclohexan-1-one: Similar structure but with hydroxyl groups instead of hydroxyimino groups.
5,5-Dimethylcyclohexane-1,3-dione: The precursor compound used in the synthesis of 2,3-DI(Hydroxyimino)-5,5-dimethylcyclohexan-1-one.
Uniqueness: this compound is unique due to the presence of hydroxyimino groups, which impart distinct chemical and biological properties compared to its analogs. These groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2E,3Z)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3/b9-5-,10-7+ |
InChI Key |
YFSCVZVLHXMHFB-UXINQVNVSA-N |
Isomeric SMILES |
CC1(C/C(=N/O)/C(=N\O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NO)C(=NO)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine](/img/structure/B13063828.png)
![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B13063830.png)
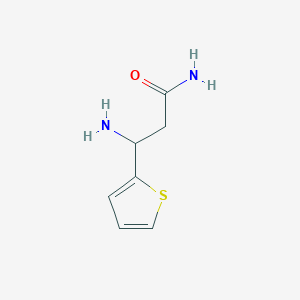
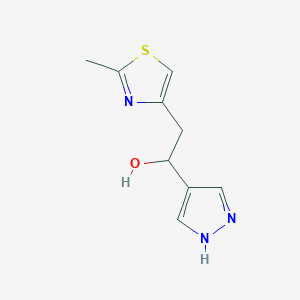


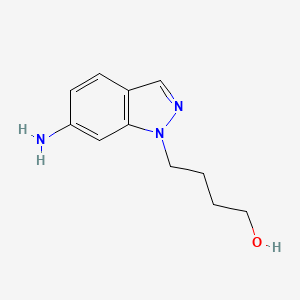
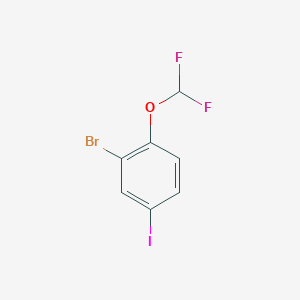
![4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B13063873.png)
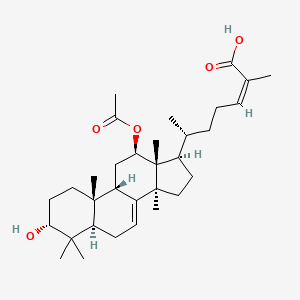
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
![{[5-(Aminocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetic acid](/img/structure/B13063899.png)
